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molecular formula C11H13ClFNO2 B8467451 Tert-butyl 4-amino-5-chloro-2-fluorobenzoate

Tert-butyl 4-amino-5-chloro-2-fluorobenzoate

Cat. No. B8467451
M. Wt: 245.68 g/mol
InChI Key: TUQGFIVTGMLYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709471B2

Procedure details

The title compound was prepared by an analogous method to the preparation of Intermediate 220, utilising tert-butyl 4-amino-3,5-dichloro-2-fluoro-benzoate (Isolated as a by-product during the preparation of Intermediate 177; 236 mg, 0.45 mmol), as an off-white solid (180 mg, 87%).
Name
Intermediate 220
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-amino-3,5-dichloro-2-fluoro-benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH:16][C:17]2[N:27]=[C:26]3[C:20]([N:21]([CH3:34])[C:22](=[O:33])[CH2:23][CH2:24][N:25]3[CH:28]3[CH2:32][CH2:31][CH2:30][CH2:29]3)=[CH:19][N:18]=2)=[CH:4][C:5]([F:15])=[C:6]([CH:14]=1)[C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8].[NH2:35][C:36]1[C:48]([Cl:49])=[CH:47][C:39]([C:40]([O:42][C:43]([CH3:46])([CH3:45])[CH3:44])=[O:41])=[C:38]([F:50])[C:37]=1Cl>>[Cl:49][C:4]1[C:5]([F:15])=[C:6]([CH:14]=[C:2]([Cl:1])[C:3]=1[NH:16][C:17]1[N:27]=[C:26]2[C:20]([N:21]([CH3:34])[C:22](=[O:33])[CH2:23][CH2:24][N:25]2[CH:28]2[CH2:32][CH2:31][CH2:30][CH2:29]2)=[CH:19][N:18]=1)[C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8].[C:43]([O:42][C:40](=[O:41])[C:39]1[CH:47]=[C:48]([Cl:49])[C:36]([NH2:35])=[CH:37][C:38]=1[F:50])([CH3:46])([CH3:44])[CH3:45]

Inputs

Step One
Name
Intermediate 220
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=CC(=C(C(=O)OC(C)(C)C)C1)F)NC1=NC=C2N(C(CCN(C2=N1)C1CCCC1)=O)C
Name
tert-butyl 4-amino-3,5-dichloro-2-fluoro-benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=C(C(=O)OC(C)(C)C)C=C1Cl)F)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C(=O)OC(C)(C)C)C=C(C1NC1=NC=C2N(C(CCN(C2=N1)C1CCCC1)=O)C)Cl)F
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=C(C=C(C(=C1)Cl)N)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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